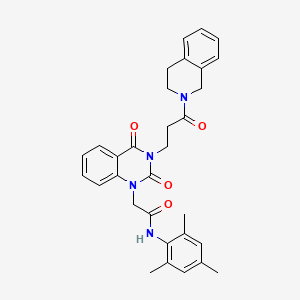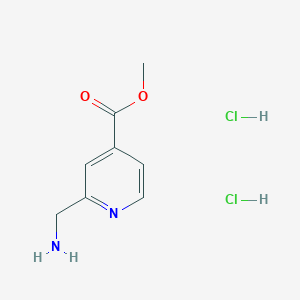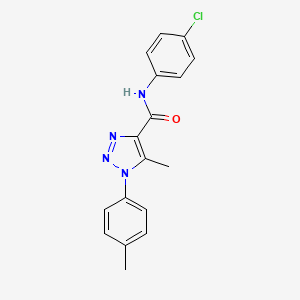![molecular formula C20H16F2N4O2S B2946300 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2319923-11-8](/img/structure/B2946300.png)
6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its complex structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:
Formation of 3-(2-fluorophenyl)-1,2,4-oxadiazole: : This intermediate can be synthesized through the reaction of 2-fluorobenzoyl chloride with amidoxime in the presence of a base.
Synthesis of 2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propylquinazolin-4-one: : This step involves the reaction of the 3-(2-fluorophenyl)-1,2,4-oxadiazole intermediate with a thiol-containing quinazoline derivative, followed by further functionalization to introduce the 6-fluoro group.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of robust and efficient catalytic systems, solvent recovery processes, and continuous flow techniques to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially involving the sulfur atom in the sulfanyl group.
Reduction: : Reduction reactions might target the oxadiazole ring or the carbonyl group in the quinazolinone structure.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents for nucleophilic substitution or organometallic reagents for electrophilic substitution.
Major Products
Depending on the reaction type, the major products can include oxidized forms of the original compound, reduced analogs, or substituted derivatives with varying functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a model for studying complex synthetic methodologies and reaction mechanisms. It helps researchers understand the reactivity of multi-functional molecules and develop new synthetic routes for related compounds.
Biology
Biologically, it might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development studies.
Medicine
In medicine, compounds like this are explored for their potential therapeutic applications. Its unique structure could offer new avenues for developing treatments for various diseases, particularly if it shows activity against specific molecular targets.
Industry
In the industrial sector, this compound might be utilized as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds interact with proteins or enzymes, altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazoline derivatives: : Compounds with similar quinazoline cores but different substituents.
1,2,4-Oxadiazole derivatives: : Molecules containing the oxadiazole ring with various functional groups.
Fluorinated aromatic compounds: : Structures featuring aromatic rings with fluorine substitutions.
Uniqueness
What sets 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one apart is its combination of these structural motifs, which can lead to unique chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various scientific investigations.
What do you think? Is this compound as fascinating to you as it is to me?
Properties
IUPAC Name |
6-fluoro-2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)14-10-12(21)7-8-16(14)23-20(26)29-11-17-24-18(25-28-17)13-5-3-4-6-15(13)22/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXBBCQQPSALPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)
![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)
![3-[[(6-Methoxynaphthalen-2-yl)methylamino]methyl]benzonitrile](/img/structure/B2946222.png)
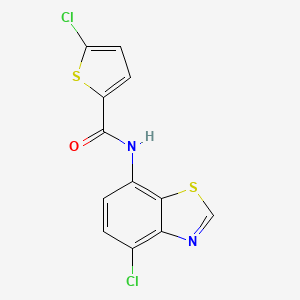
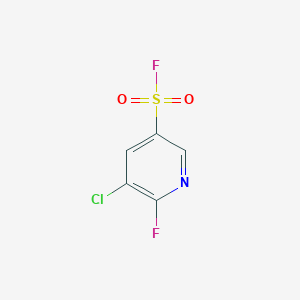
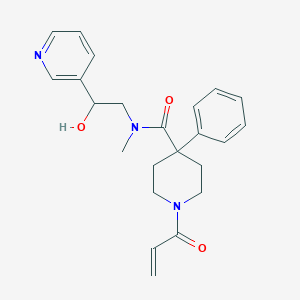
![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2946231.png)
![N-[(2,4-dichlorophenyl)methyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2946232.png)
![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)
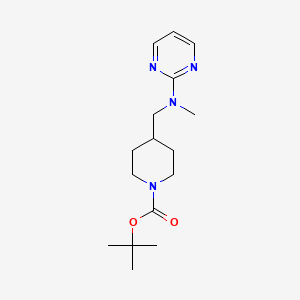
![3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2946235.png)
